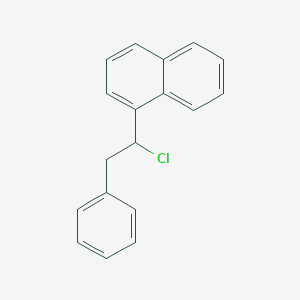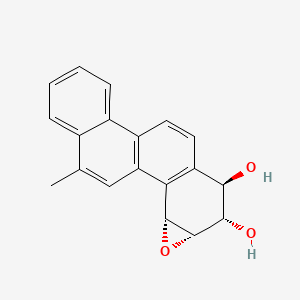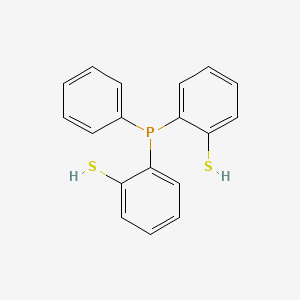
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is a silicon-containing organic compound It is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of organosilicon precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Halogenated or alkylated silicon compounds.
Aplicaciones Científicas De Investigación
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as silicon-based polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to environmental degradation.
Mecanismo De Acción
The mechanism by which 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as catalysis, where the compound can act as a ligand or a catalyst itself.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,5,5-Tetramethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
Uniqueness
Compared to similar compounds, 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its additional methyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds.
Propiedades
| 117201-94-2 | |
Fórmula molecular |
C11H26O2Si2 |
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
Clave InChI |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








